C,C'-Methylenebiscyclohexylamine
Description
Nomenclature and Isomeric Considerations of Methylenebiscyclohexylamine Compounds
The compound C,C'-Methylenebiscyclohexylamine is most commonly known in industry as 4,4'-Methylenebis(cyclohexylamine). wikipedia.orgfishersci.com Its IUPAC name is 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine. fishersci.comnih.gov It is frequently referred to by the acronym PACM, which stands for para-diaminodicyclohexylmethane. wikipedia.orgsigmaaldrich.com
A critical aspect of this compound is its existence as a mixture of stereoisomers. The hydrogenation of methylenedianiline yields three primary isomers of 4,4'-Methylenebis(cyclohexylamine): trans-trans, cis-trans, and cis-cis. wikipedia.org The commercial product is typically a mixture of these, with the trans-trans isomer often comprising around 18-24% of the total. dhalop.com The specific ratio of these isomers can influence the physical properties of the final product, such as its freezing point. evonik.com
Additionally, related structures exist, such as 4,4'-Methylenebis(2-methylcyclohexylamine), an alicyclic diamine that also finds use as an epoxy curing agent and in the synthesis of polyimides. sigmaaldrich.comchemicalbook.com
Table 1: Isomers of 4,4'-Methylenebis(cyclohexylamine) This interactive table provides CAS numbers for the different isomers of 4,4'-Methylenebis(cyclohexylamine).
| Isomer Name | CAS Number |
|---|---|
| Mixture of Isomers | 1761-71-3 |
| trans,trans-isomer | 6693-29-4 |
| cis,trans-isomer | 6693-30-7 |
| cis,cis-isomer | 6693-31-8 |
Data sourced from: wikipedia.org
Significance in Modern Materials Science and Organic Synthesis
The primary application of this compound is as a curing agent, or hardener, for epoxy resins. sigmaaldrich.comspecialchem.com When mixed with an epoxy resin, its two amine groups react with the epoxide groups, creating a cross-linked, three-dimensional thermoset polymer network. This process imparts several desirable properties to the cured material, including outstanding mechanical strength, excellent chemical resistance, and thermal stability. dhalop.comevonik.com These characteristics make it invaluable for high-performance applications such as industrial flooring, protective coatings, adhesives, and advanced composite materials. dhalop.comspecialchem.comriverlandtrading.com Compared to other amine hardeners, formulations based on this compound exhibit low mixed viscosity and moderate reactivity, which are advantageous in many processing applications. evonik.comscribd.com
Beyond epoxy systems, this compound serves as a crucial monomer in the synthesis of various polymers. It is used to produce specialty polyamides and is a key component in the production of polyurethanes. dhalop.comwikipedia.org Its reaction with phosgene (B1210022) produces a cycloaliphatic diisocyanate (Hydrogenated MDI), a precursor for light-stable polyurethanes. wikipedia.org Historically, it was used in the production of the polyamide fiber known as Qiana. wikipedia.org The compound's bifunctional nature also makes it a valuable intermediate in organic synthesis for creating more complex molecules. ontosight.ai
Table 2: General Properties of 4,4'-Methylenebis(cyclohexylamine) This interactive table summarizes key physical and chemical properties of the compound.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂ | |
| Molecular Weight | 210.36 | g/mol |
| Appearance | Colorless to yellowish liquid/solid | |
| Boiling Point | ~320 - 331 | °C |
| Density (at 25°C) | ~0.95 - 0.96 | g/cm³ |
| Flash Point | ~159 - 160 | °C |
Data sourced from: dhalop.comfishersci.comsigmaaldrich.comevonik.comriverlandtrading.com
Evolution of Research Perspectives on Diamine Applications
Research into diamines like this compound has evolved significantly over the decades. Initially, the focus was on their fundamental role as building blocks for creating durable polymers for industrial use, such as tough coatings and strong fibers. wikipedia.orgriverlandtrading.com The drive for materials with enhanced performance under demanding conditions solidified the importance of cycloaliphatic diamines in the realm of high-performance epoxy resins and composites. evonik.comspecialchem.com
More recent research has expanded the scope of applications, exploring more specialized and advanced functionalities. For instance, there is growing interest in using these diamines to create materials for biomedical applications. sigmaaldrich.com Their ability to form stable and biocompatible polymers makes them candidates for use in medical devices, implants, and tissue engineering scaffolds. sigmaaldrich.com Furthermore, research into non-isocyanate polyurethanes (NIPUs) has highlighted the challenges and potential of using low-reactivity diamines like 4,4'-Methylenebis(cyclohexylamine) to develop new, potentially more sustainable polymer systems. rsc.org This shift from broad industrial use to targeted, high-tech applications illustrates the enduring and expanding relevance of this versatile chemical compound in advanced research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26635-60-9 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C13H26N2/c14-12(7-3-1-4-8-12)11-13(15)9-5-2-6-10-13/h1-11,14-15H2 |
InChI Key |
SPJXZYLLLWOSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2(CCCCC2)N)N |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies
Cross-linking Mechanisms in Polymerization Systems
C,C'-Methylenebiscyclohexylamine serves as a critical cross-linking agent in various polymerization systems due to its dual primary amine functionality and distinct cycloaliphatic structure. Its role is particularly prominent in the curing of epoxy resins and the formation of non-isocyanate polyurethanes (NIPUs), where it dictates the reaction kinetics and the ultimate properties of the polymer network.
The curing of epoxy resins with amine hardeners is a polyaddition reaction where the primary amine groups of this compound react with the epoxide rings of the epoxy monomer. This process converts the low-molecular-weight liquid resin into a rigid, three-dimensional thermoset network. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the epoxide ring, leading to ring-opening.
The molecular geometry of the amine curing agent is a decisive factor in the chemical performance of the resulting epoxy network. nih.gov Subtle variations in monomer structure, such as regioisomerism (the relative position of functional groups) and the nature of the backbone (e.g., aromatic vs. alicyclic), can significantly impact the network's properties. nih.govacs.org
For this compound, its alicyclic (non-aromatic ring) structure imparts more flexibility to the cured epoxy network compared to its aromatic counterparts like 4,4'-methylenedianiline (B154101) (MDA). This flexibility can influence the glass transition temperature (Tg) and mechanical properties of the final product. nih.gov Studies comparing different amine structures have shown that factors like free volume and network polarity, both influenced by the monomer's structure, affect solvent uptake and chemical resistance. nih.gov The stereoisomerism of this compound also plays a role, as different isomer ratios can affect packing efficiency and, consequently, the physical properties of the cured resin. The cross-link density, a measure of the number of cross-links per unit volume, is a key parameter determined by the amine's functionality and structure, which in turn governs the material's mechanical strength and thermal stability. researchgate.net
Research comparing 1,3- and 1,4-substituted cycloaliphatic amines, such as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) and 1,4-bis(aminomethyl)cyclohexane (1,4-BAC), has demonstrated that regioisomerism affects chemical performance, with 1,3-substitution proving beneficial. nih.gov This highlights the sensitivity of network performance to the precise geometry of the curing agent.
Table 1: Influence of Amine Structure on Epoxy Network Properties
| Curing Agent Feature | Observed Effect on Epoxy Network | Reference |
|---|---|---|
| Aromatic vs. Alicyclic | Aromatic amines generally lead to higher rigidity and Tg. Alicyclic amines like this compound can offer greater flexibility. | acs.orgnih.gov |
| Regioisomerism (e.g., meta vs. para) | para-substitution in aromatic amines can increase network rigidity and Tg. For cycloaliphatic amines, 1,3-substitution showed better chemical performance than 1,4-substitution. | nih.govacs.org |
| Molecular Flexibility | More flexible amine segments can reduce curing temperature and friction resistance during chain motion. | nih.gov |
This table is generated based on findings from comparative studies of various amine curing agents.
The kinetics of epoxy curing reactions are frequently monitored in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). researchgate.net These methods provide crucial data on the rate of reaction and the degree of cure, which is essential for optimizing manufacturing processes. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow associated with the exothermic curing reaction. By conducting non-isothermal scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free isoconversional methods. mdpi.commdpi.commdpi.com The total heat released is proportional to the total number of bonds formed, allowing for the calculation of the degree of conversion (α) as a function of time and temperature. mdpi.com Studies have shown that the curing mechanism for epoxy-amine systems is often autocatalytic, meaning a product of the reaction (typically the hydroxyl group formed during ring-opening) catalyzes the reaction itself. mdpi.comresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy is used to track the chemical changes during polymerization. An optical fiber sensor can be coupled with the reaction vessel to monitor the process online. researchgate.net The consumption of reactant functional groups, such as the epoxide ring (vibrations around 915 cm⁻¹) and primary amines, and the formation of product groups, like hydroxyl groups, can be quantified by observing changes in their characteristic absorption bands over time. researchgate.netuq.edu.au This allows for the direct measurement of fractional conversions, which can be compared with results from DSC. researchgate.net For instance, a study on the reaction between diglycidyl ether of bisphenol-A (DGEBA) and 2,2′-dimethyl-4,4′-methylenebis(cyclohexylamine) successfully used an FT-IR optical fibre sensor to monitor the concentrations of reactants and products at different temperatures. researchgate.net
Table 2: Real-Time Monitoring Techniques for Epoxy Curing
| Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| DSC | Measures heat flow from the exothermic reaction. | Degree of conversion (α), activation energy (Ea), reaction rate, glass transition temperature (Tg). | mdpi.commdpi.com |
| FTIR | Tracks changes in characteristic infrared absorption bands of functional groups. | Concentration of reactants (epoxy, amine) and products (hydroxyl), fractional conversion. | researchgate.netuq.edu.au |
This table summarizes the application of common real-time monitoring techniques in the study of epoxy curing kinetics.
This compound is also a key reactant in the synthesis of non-isocyanate polyurethanes (NIPUs), an alternative to conventional polyurethanes that avoids the use of toxic isocyanates. dtic.milresearchgate.net The most common route to NIPUs involves the ring-opening reaction of cyclic carbonates with amines, which yields polyhydroxyurethanes (PHUs). researchgate.netmdpi.com This polyaddition reaction leverages the nucleophilicity of the amine to open the carbonate ring, forming a urethane (B1682113) linkage and a hydroxyl group. researchgate.net
The reaction between a bifunctional amine like this compound and a multifunctional cyclic carbonate results in a cross-linked PHU network. dtic.mil The presence of hydroxyl groups along the polymer backbone, a characteristic feature of PHUs, allows for extensive hydrogen bonding, which significantly influences the material's final properties. rsc.org
The kinetics of the aminolysis of cyclic carbonates are central to the successful synthesis of NIPUs. The reaction rate is influenced by several factors, including the structure of the amine, the structure of the cyclic carbonate, the solvent, and the temperature. rsc.orgchemrxiv.org
Studies have shown that five-membered cyclic carbonates are generally less reactive than six-membered ones. researchgate.net The reactivity is also highly dependent on substituents on the carbonate ring. rsc.org The aminolysis reaction can proceed without a catalyst, but elevated temperatures are often required to achieve reasonable reaction rates. chemrxiv.org
The structure of the amine nucleophile is critical. The reaction rate is affected by the amine's basicity and steric hindrance. For example, research has demonstrated that β-hydroxyamines exhibit significantly higher reactivity towards cyclic carbonates compared to simple alkylamines. researchgate.net This enhanced reactivity is attributed to the intramolecular hydrogen bonding from the hydroxyl group, which facilitates the ring-opening mechanism. researchgate.net While specific kinetic data for this compound in this reaction are not extensively detailed in the provided literature, the general principles apply. Its dual primary amine functionality allows it to act as a cross-linker, and its cycloaliphatic nature will influence the reaction rate and the properties of the resulting PHU network.
Table 3: Factors Affecting Aminolysis Reaction Kinetics of Cyclic Carbonates
| Factor | Influence on Kinetics | Reference |
|---|---|---|
| Amine Structure | Higher basicity and lower steric hindrance generally increase the reaction rate. β-hydroxyamines show enhanced reactivity. | researchgate.net |
| Carbonate Structure | Six-membered rings are more reactive than five-membered rings. Electron-withdrawing substituents can increase reactivity. | researchgate.netrsc.org |
| Solvent | Protic solvents can improve reactivity by preventing excessive hydrogen bonding between polymer chains, which can limit reactant diffusivity. | rsc.org |
| Temperature | Higher temperatures increase the reaction rate, often necessary for catalyst-free systems. | chemrxiv.org |
This table outlines key factors that influence the speed of the reaction between amines and cyclic carbonates.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and energy profiles of cyclic carbonate aminolysis. chemrxiv.orgresearchgate.net These studies provide detailed insights into the transition states and intermediates, helping to rationalize experimentally observed reactivity trends. epa.gov
DFT calculations can unveil the energetics of different proposed reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net For the aminolysis of cyclic carbonates, computational studies have helped to explain the enhanced reactivity of certain structures. For instance, calculations revealed that substituting an alkyl group on a cyclic carbonate with a thioether group alters the C-O bond lengths within the ring, making it more susceptible to nucleophilic attack. chemrxiv.org
Polyurethane Formation Pathways (Non-Isocyanate Polyurethanes, NIPUs)
Nucleophilic Reaction Pathways for Porous Organic Polymer Synthesis
Porous organic polymers (POPs) are a class of materials characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and separation. The synthesis of POPs often involves nucleophilic substitution reactions where the amine groups of this compound act as potent nucleophiles.
The formation of POPs using this compound typically proceeds through a nucleophilic aromatic substitution (SNA_r) mechanism when reacted with suitable aromatic comonomers. A common strategy involves the reaction with fluorinated aromatic compounds, such as decafluorobiphenyl, in the presence of a base like potassium carbonate.
The reaction mechanism can be described as follows:
Deprotonation: The base deprotonates the primary amine groups of this compound, enhancing their nucleophilicity.
Nucleophilic Attack: The resulting amide anion attacks the electron-deficient aromatic ring of the fluorinated comonomer, leading to the formation of a Meisenheimer complex, a key intermediate in SNA_r reactions.
Fluoride (B91410) Elimination: The intermediate then eliminates a fluoride ion, leading to the formation of a stable C-N bond and regeneration of the aromatic system.
Polymerization: As this compound is a diamine, this process occurs at both ends of the molecule, leading to the growth of a cross-linked three-dimensional polymer network.
Recent studies have shown that the mechanism of SNA_r reactions can exist on a continuum between a stepwise and a concerted process. rsc.orgnih.gov The exact pathway is influenced by the electronic properties of both the nucleophile and the aromatic substrate. In the case of this compound, its strong nucleophilicity favors a more concerted mechanism, where bond formation and bond breaking occur in a more synchronized manner. nih.gov
The synthesis of POPs from this compound and other linkers can be achieved through a one-step polycondensation reaction, yielding materials with high thermal stability and significant porosity. mdpi.com The properties of the resulting POPs, such as surface area and pore volume, are influenced by the reaction conditions and the nature of the comonomer.
Table 1: Properties of Porous Organic Polymers Synthesized via Nucleophilic Aromatic Substitution
| Polymer ID | Linker | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| DAB-Z-1h | Hexafluorobenzene | 770 | 0.35 | >350 |
| DAB-A-1O | Decafluorobiphenyl | 285 | 0.0872 | >350 |
Data sourced from a study on per-fluorinated organic polymers with azo- and azomethine-based linkers. mdpi.com
Controlled Chemical Degradation Mechanisms
The development of polymers with controlled degradability is a key area of research aimed at addressing the end-of-life issues of traditional thermosetting materials. This compound can be incorporated into epoxy resins to create materials that are stable under normal use conditions but can be degraded on demand.
A promising approach to creating degradable epoxy resins involves the introduction of dynamic covalent bonds, such as imine (C=N) bonds, into the polymer network. While traditional epoxy curing with amines forms stable C-N single bonds, innovative formulations can lead to the in-situ formation of imine linkages. This can be achieved by reacting an amine-containing curing agent with an epoxy monomer that also contains aldehyde or ketone functionalities.
Although direct studies on epoxy resins cured with this compound to form degradable imine linkages are not extensively documented, the principles can be inferred from related systems. The primary amine groups of this compound can react with carbonyl groups to form imine bonds via a condensation reaction.
The degradation of these imine-containing epoxy resins is typically triggered by hydrolysis in an acidic environment. The mechanism of C=N bond cleavage proceeds as follows:
Protonation: The imine nitrogen is protonated by the acid catalyst, which makes the imine carbon more electrophilic.
Nucleophilic Attack by Water: A water molecule attacks the activated imine carbon.
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
Cleavage: The C-N single bond cleaves, leading to the formation of a carbonyl compound (an aldehyde or ketone) and the original primary amine.
This reversible reaction allows for the breakdown of the cross-linked polymer network into smaller, soluble fragments, facilitating the recycling of valuable components like carbon fibers from composite materials. mdpi.com The rate of degradation can be controlled by the pH of the acidic solution.
The incorporation of dynamic imine bonds imparts not only degradability but also reprocessability to the epoxy thermosets. The dynamic nature of the C=N bond allows for network rearrangement under thermal stimuli, enabling the material to be reshaped and repaired. mdpi.com
Table 2: Properties of Degradable Imine-Based Epoxy Resin
| Property | Value |
| Young's Modulus | 2.68 GPa |
| Tensile Strength | 44 MPa |
| Glass Transition Temperature (Tg) | 146 °C |
Data from a study on a high-strength, degradable, and recyclable bio-based epoxy resin. mdpi.com
Advanced Materials Applications and Performance Investigations
Polymer and Thermoset Formulations
C,C'-Methylenebiscyclohexylamine is extensively used as a curing agent or monomer in the synthesis of various polymers and thermosets, where it contributes to the development of robust and durable materials.
In epoxy resin systems, this compound, often referred to as 4,4'-Methylenebis(cyclohexylamine) or PACM, acts as a hardener. It facilitates the cross-linking of epoxy resins, leading to the formation of three-dimensional thermoset networks with enhanced mechanical properties and thermal resistance.
Monolithic membranes, characterized by their continuous, highly porous structure, have gained attention in separation technologies due to their high permeability and surface area. This compound is a key component in the fabrication of such membranes from epoxy resins.
Recent research has detailed the development of carbon fiber-reinforced epoxy monolithic membranes for nanofiltration applications, specifically for the rejection of small-molecule dyes. researchgate.netpaintsandcoatingsexpert.com In these studies, 4,4'-methylenebis(cyclohexylamine) (MBCHA) was polymerized with epoxy resins such as bisphenol-A-diglycidyl ether (BADGE) or tetraphenolethane tetraglycidylether (EPON Resin 1031). researchgate.netpaintsandcoatingsexpert.com The polymerization is carried out in the presence of a porogen, typically polyethylene glycol (PEG), which is later leached out to create the porous structure. researchgate.netpaintsandcoatingsexpert.com
The pore size of these monolithic membranes can be effectively tuned by adjusting the molecular weight of the PEG used during polymerization. researchgate.netpaintsandcoatingsexpert.com This control over the porous architecture is crucial for optimizing the membrane's separation performance. For instance, membranes made from BADGE-MBCHA demonstrated a rejection of Rose Bengal approaching 100%. researchgate.netpaintsandcoatingsexpert.com By tuning the pore sizes, the rejection of Methylene (B1212753) Blue was substantially increased from approximately 65% to nearly 100%. researchgate.netpaintsandcoatingsexpert.com
A particularly effective membrane was fabricated from EPON-MBCHA polymerized in PEG 300. researchgate.netpaintsandcoatingsexpert.com This membrane exhibited an average deionized water flux of 4.48 LMH/bar and achieved high rejection rates of 99.6% for Rose Bengal and 99.8% for Methylene Blue. researchgate.netpaintsandcoatingsexpert.com These findings highlight the critical role of this compound in creating high-performance monolithic membranes for separation technologies.
Performance of this compound-Based Monolithic Membranes
| Epoxy System | Porogen | Average DI Flux (LMH/bar) | Rose Bengal Rejection (%) | Methylene Blue Rejection (%) |
|---|---|---|---|---|
| BADGE-MBCHA | PEG (various MW) | Not specified | ~100% | ~65% to ~100% |
| EPON-MBCHA | PEG 300 | 4.48 | 99.6% | 99.8% |
Beyond membranes, this compound is instrumental in fabricating a broader range of porous polymer structures with tailored architectures. These materials, often referred to as porous organic polymers (POPs), are synthesized via nucleophilic substitution reactions where the diamine acts as a monomer. emich.edu The resulting POPs have shown potential in applications such as iodine uptake and fluorescence sensing. emich.edu
The tailoring of the porous architecture in these epoxy-based materials is achieved by controlling the phase separation process that occurs during polymerization. This can be influenced by several factors, including the choice of porogenic solvent and the curing temperature. researchgate.netpaintsandcoatingsexpert.com For instance, in the fabrication of epoxy monoliths using 1,3-bis(N,N-diglycidylaminomethyl)cyclohexane as the epoxy and 4,4′-methylenebis(cyclohexylamine) (BACM) as the curing agent, polyethylene glycols (PEGs) of different molecular weights are used as porogens to control the pore diameters. researchgate.net It has been demonstrated that the use of PEGs with different molecular weights and solubility parameters allows for the control of pore diameter and, consequently, the mechanical properties of the monolith. researchgate.net
Furthermore, the curing temperature plays a significant role in defining the final porous structure. researchgate.net Lower curing temperatures tend to result in larger pores within the monolith. researchgate.net This is attributed to the interplay between the rates of curing and phase separation; at lower temperatures, the phase separation process may advance further before the network solidifies, leading to a coarser morphology. paintsandcoatingsexpert.com By manipulating these parameters, it is possible to create porous epoxy structures with a range of pore sizes and mechanical properties, from high-strength materials suitable for composite precursors to more flexible structures. researchgate.net
A significant challenge with traditional epoxy thermosets is their lack of recyclability due to their permanently crosslinked networks. To address this, strategies have been developed to design chemically recyclable and upcyclable epoxy resins, where this compound can play a role as a curing agent.
One approach involves the incorporation of dynamic covalent bonds into the epoxy network, which can be cleaved under specific conditions to allow for depolymerization and recovery of the constituent monomers or oligomers. For example, a vanillin-based epoxy vitrimer cured with 4,4′-methylenebiscyclohexanamine has been shown to exhibit a tensile strength of 81 MPa. mdpi.com This material could be reprocessed, and carbon fibers could be recovered from its composite form through treatment with dilute acid. mdpi.com
In another study, recyclable epoxy networks were developed from vanillin-based monomers bearing acetal, aldehyde, and oxirane functionalities, which were cured with commercial diamines, including a cycloaliphatic diamine in the C2Cy network. dtic.mil These networks demonstrated tensile strengths ranging from 50 to 70 MPa and elongations at break between 10% and 20%. mdpi.comdtic.mil The C2Cy network, specifically, showed a tensile strength of 55.3 MPa and an elongation at break of 12.3%. dtic.mil These materials could be depolymerized under mild acidic conditions, allowing for the recovery of the original vanillin monomer and a mixture of polyols that could be upcycled into high-performance polyurethanes. dtic.mil The reprocessing of the C2Cy network via hot-pressing showed excellent retention of mechanical properties, with a tensile strength of 56.5 MPa after the first cycle and 54.9 MPa after the second. mdpi.com
Mechanical Properties of Recyclable Epoxy Resins with this compound Derivatives
| Epoxy System | Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
|---|---|---|---|---|
| Vanillin-based epoxy vitrimer | 4,4′-methylenebiscyclohexanamine | 81 | Not specified | Not specified |
| C2Cy network | Cycloaliphatic diamine | 55.3 | 12.3 | 918.7 |
| C2Cy network (reprocessed 1x) | Cycloaliphatic diamine | 56.5 | 7.3 | 1381.7 |
| C2Cy network (reprocessed 2x) | Cycloaliphatic diamine | 54.9 | 6.2 | 1221.2 |
This compound is also a valuable component in the synthesis of polyurethane elastomers, contributing to their mechanical strength and durability.
In recent years, there has been a growing interest in non-isocyanate polyurethane (NIPU) synthesis to avoid the use of toxic isocyanate precursors. nih.gov The most common route to NIPUs involves the reaction of cyclic carbonates with amines. nih.gov this compound, also known as 4,4′-diaminodicyclohexylmethane (PACM), has been used as a curing agent in the formation of NIPU coatings. researchgate.netpaintsandcoatingsexpert.com
Research on NIPU coatings derived from cyclic carbonate-functionalized polysiloxanes has shown that the choice of diamine significantly impacts the final properties of the material. researchgate.netpaintsandcoatingsexpert.com When comparing different structural diamines, it was found that cycloaliphatic amines, such as PACM, resulted in coatings with higher tensile strength, Young's modulus, water resistance, and glass transition temperature compared to those cured with aliphatic amines. researchgate.netpaintsandcoatingsexpert.com This indicates that the rigid cycloaliphatic structure of this compound contributes to enhanced mechanical and thermal properties in NIPUs. Furthermore, an increase in the carbonate content of the polysiloxane precursor was found to increase the tensile strength, Young's modulus, and glass transition temperature of the resulting NIPU coatings. researchgate.netpaintsandcoatingsexpert.com While these studies highlight the beneficial effects of using this compound in NIPU formulations, specific quantitative data on the mechanical properties of these particular NIPUs are not extensively detailed in the available literature.
Polyamide Chemistry
The incorporation of this compound into polyamide structures offers a pathway to novel materials with tailored properties, moving beyond traditional aliphatic and aromatic polyamides. Its bulky, non-planar structure is particularly effective at disrupting polymer chain packing, leading to the formation of amorphous materials with unique characteristics.
The synthesis of amorphous or non-crystalline polyamides is a key area of research, as these materials often exhibit enhanced transparency, good solubility for processing, and improved dimensional stability compared to their semi-crystalline counterparts. The introduction of this compound as a comonomer in polyamide synthesis, particularly in Nylon 6, has been shown to be an effective strategy for achieving these properties.
In a notable study, a series of amorphous Nylon 6 copolymers were synthesized by introducing a long-chain dimer acid and various structural amines, including 4,4′-Methylenebis(cyclohexylamine) (MCA), into the Nylon 6 backbone through ring-opening polymerization of caprolactam. researchgate.netmdpi.com The bulky bicycloalkyl structure of MCA disrupts the regular hydrogen bonding and chain packing that is characteristic of standard Nylon 6, thereby reducing crystallinity and promoting an amorphous morphology. mdpi.com
The effect of incorporating MCA on the properties of Nylon 6 is significant. Research has demonstrated that the introduction of the bicycloalkyl group from MCA leads to a notable increase in the transparency of the resulting copolymer. researchgate.net As the copolymerization ratio of the diamine increases, the transparency is enhanced, and haze is reduced. mdpi.com This is a direct consequence of the reduction in crystallinity, as the large, non-planar structure of the diamine hinders the formation of ordered crystalline domains that scatter light.
Furthermore, the incorporation of this compound influences the mechanical and thermal properties of the resulting polyamide. The copolymer synthesized with MCA, designated as COM, exhibited the highest loss modulus among a series of related copolymers. researchgate.netmdpi.com This indicates enhanced energy dissipation capabilities, which can be advantageous in applications requiring good damping properties. The thermal properties are also affected, with studies showing that as the copolymerization ratio of the diamine increases, the thermal stability may decrease to some extent. mdpi.com A summary of the key properties of a Nylon 6 copolymer containing this compound (COM) is presented in the table below.
Table 1: Properties of Nylon 6 Copolymer Incorporating this compound (COM)
| Property | Value/Observation | Reference |
|---|---|---|
| Crystallinity | Significantly reduced compared to standard Nylon 6, leading to an amorphous structure. | mdpi.com |
| Transparency | Significantly increased with lower haze as the copolymerization ratio increases. | researchgate.netmdpi.com |
| Loss Modulus | Highest among related copolymers, indicating superior energy dissipation. | researchgate.netmdpi.com |
| Water Absorption | The amine structure containing a bicycloalkyl group leads to lower water absorption. | mdpi.com |
| Thermal Stability (Td10) | In a range of 378 °C to 405 °C for related copolymers. | mdpi.com |
| Melting Point (Tm) | In a range of 176 °C to 213 °C for related copolymers. | mdpi.com |
Porous Organic Frameworks and Functional Materials
The amine functionality of this compound makes it a suitable monomer for the synthesis of porous organic polymers (POPs). These materials are characterized by their high surface areas, permanent porosity, and tunable structures, making them promising candidates for applications in adsorption and chemical sensing.
Porous organic polymers derived from 4,4'-methylenebis(cyclohexylamine) have demonstrated significant potential for the capture of volatile iodine, a crucial task in the context of nuclear waste management and environmental remediation. researchgate.net The mechanism of iodine adsorption in these materials is primarily attributed to an electron transfer process. researchgate.net
The amine groups present in the polymer framework, originating from the this compound monomer, act as electron-donating sites. When exposed to iodine vapor, these electron-rich nitrogen atoms interact with the electron-deficient iodine molecules. This interaction leads to the formation of charge-transfer complexes between the polymer and iodine. nih.gov The efficiency of this process is enhanced by the porous nature of the polymer, which provides a high surface area for interaction and allows for the diffusion of iodine molecules into the framework. nih.gov The presence of π-conjugated systems within the polymer structure can further enhance iodine uptake through π-iodine interactions. nih.govdntb.gov.ua
In a specific study, two porous organic polymers, TMCHA and HMCHA, were synthesized using 4,4'-methylenebis(cyclohexylamine). researchgate.net The iodine adsorption mechanism was identified as an electron transfer mechanism. researchgate.net The adsorption process in similar amine-functionalized porous polymers is often governed by chemisorption, as indicated by pseudo-second-order kinetics, suggesting a strong interaction between the iodine molecules and the active sites on the polymer surface. nih.govresearchgate.net
The inherent fluorescence of some porous organic polymers can be exploited for chemical sensing applications. The introduction of specific analytes can lead to a decrease, or quenching, of this fluorescence, providing a detectable signal for the presence of the analyte. Porous organic polymers based on this compound have been successfully utilized for the detection of trace amounts of dinitrophenol (DNP), a nitroaromatic compound of environmental concern. researchgate.net
The fluorescence quenching mechanism in these systems is often a combination of Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). researchgate.net In the case of the TMCHA and HMCHA polymers, the fluorescence quenching upon interaction with DNP was attributed to both FRET and PET processes. researchgate.net The porous nature of the polymers facilitates the diffusion of the analyte into the framework, allowing for efficient interaction with the fluorescent polymer backbone.
The sensitivity of the fluorescence quenching is quantified by the Stern-Volmer quenching constant (Ksv). For the TMCHA and HMCHA polymers, the Ksv values for the fluorescence quenching of DNP were determined to be 4.04 × 10³ L mol⁻¹ and 4.42 × 10³ L mol⁻¹, respectively, indicating a high sensitivity for DNP detection. researchgate.net
Table 2: Fluorescence Quenching Parameters for DNP Detection
| Polymer | Stern-Volmer Constant (Ksv) for DNP | Quenching Mechanism | Reference |
|---|---|---|---|
| TMCHA | 4.04 × 10³ L mol⁻¹ | FRET and PET | researchgate.net |
| HMCHA | 4.42 × 10³ L mol⁻¹ | FRET and PET | researchgate.net |
Nanomaterial Integration and Composite Development
The integration of nanomaterials, such as carbon nanotubes and graphene, into polymer matrices can lead to composites with significantly enhanced mechanical, thermal, and electrical properties. However, the effective transfer of the exceptional properties of the nanomaterials to the bulk composite is often limited by poor interfacial adhesion. Surface functionalization of these nanomaterials is a key strategy to overcome this challenge.
The primary amine groups of this compound make it a candidate for the covalent functionalization of carbon nanomaterials. Carbon nanotubes (CNTs) and graphene oxide (GO), a derivative of graphene, often possess oxygen-containing functional groups, such as carboxylic acid groups (-COOH), on their surfaces, particularly after oxidative treatments. researchgate.net These groups can serve as anchor points for the covalent attachment of other molecules.
The amine groups of this compound can react with the carboxylic acid groups on the surface of CNTs or GO to form amide linkages. This process, known as amidation, effectively grafts the diamine molecule onto the nanomaterial surface. researchgate.net This covalent functionalization serves two primary purposes. Firstly, it can improve the dispersion of the nanomaterials in a polymer matrix by reducing the strong van der Waals forces that cause them to agglomerate. aau.dk Secondly, the unreacted amine group on the grafted this compound molecule can then form covalent bonds with the polymer matrix during polymerization or curing, creating a strong interfacial bridge between the nanofiller and the matrix. utexas.edu
This enhanced interfacial adhesion allows for efficient load transfer from the polymer matrix to the high-strength carbon nanomaterials, resulting in a significant improvement in the mechanical properties of the composite, such as tensile strength and storage modulus. utexas.edumdpi.com Furthermore, the covalent linkages can restrict the mobility of the polymer chains at the interface, leading to an increase in the glass transition temperature (Tg) of the composite. utexas.edu
While direct studies on the use of this compound for this purpose are not extensively reported, the principles of amine functionalization of carbon nanomaterials are well-established. For instance, the grafting of diamines onto graphene oxide has been shown to be an effective method for creating functionalized nanofillers. hnu.edu.cn The resulting amine-functionalized graphene can then be incorporated into polymer matrices to enhance their properties.
Table 3: Potential Effects of this compound Functionalization on Carbon Nanomaterial Composites
| Property | Expected Improvement | Mechanism |
|---|---|---|
| Dispersion of Nanomaterials | Improved | Reduction of van der Waals forces between nanomaterials. |
| Interfacial Adhesion | Enhanced | Covalent bonding between the functionalized nanomaterial and the polymer matrix. |
| Tensile Strength | Increased | Efficient load transfer from the matrix to the high-strength nanofiller. |
| Storage Modulus | Increased | Improved stiffness due to strong interfacial interactions. |
| Glass Transition Temperature (Tg) | Increased | Restricted polymer chain mobility at the nanofiller-matrix interface. |
Polymeric Biomaterials and Biomedical Engineering Concepts
The integration of specialized chemical compounds into polymer science has paved the way for significant advancements in biomedical engineering. This compound, also known as 4,4'-Methylenebis(cyclohexylamine) or PACM, is an organic amine compound that is gaining attention for its potential in creating advanced biomaterials. sigmaaldrich.com Characterized by two amine groups attached to a dicyclohexylmethane structure, its properties are instrumental in the development of biocompatible and biodegradable polymers for sophisticated medical applications. sigmaaldrich.com
Biocompatible Polymer Design for Medical Devices and Tissue Scaffolds
The design of biocompatible materials is a cornerstone of modern medicine, aiming to create devices and implants that can function within the body without eliciting adverse reactions. mdpi.com this compound serves as a crucial building block in the synthesis of polymers intended for these applications, including medical devices, implants, and tissue engineering scaffolds. sigmaaldrich.com
One of the primary roles of this compound is as a curing agent or hardener for epoxy resins. sigmaaldrich.com This function is critical in cross-linking reactions that form stable, three-dimensional polymer networks. The resulting thermoset materials exhibit enhanced mechanical properties and thermal resistance, which are vital for the durability and performance of medical implants. sigmaaldrich.com By carefully selecting the components, these epoxy formulations can be rendered biocompatible, making them suitable for use in load-bearing applications and as structural components of medical devices. sigmaaldrich.com
Furthermore, this compound is a key monomer in the synthesis of polyurethanes and non-isocyanate polyurethanes (NIPUs). sigmaaldrich.comacs.org Polyurethane elastomers synthesized with this diamine have been investigated for their biocompatibility and mechanical properties, which can be tailored for specific biomedical uses. sigmaaldrich.com For tissue engineering, scaffolds provide a temporary template for cell adhesion, proliferation, and differentiation to guide the regeneration of tissues like bone, cartilage, and skin. mdpi.comnih.govmdpi.com The incorporation of this compound into the polymer backbone can influence the scaffold's mechanical integrity, degradation rate, and surface chemistry, all of which are critical factors for successful tissue regeneration. mdpi.comnih.gov The goal is to create a scaffold that mimics the natural extracellular matrix (ECM), providing both structural support and cues for cellular growth. mdpi.comnih.gov
Biodegradable Cationic Polycarbonates and Hydrogels for Biomedical Use
In addition to durable implants, there is a growing demand for biodegradable materials that can perform a specific function and then safely dissolve, being absorbed or eliminated by the body over time. mdpi.com This is particularly important in applications like drug delivery and temporary tissue scaffolding, where a permanent implant is unnecessary. kinampark.com Cationic polycarbonates represent a promising class of such materials, noted for their biodegradability, low toxicity, and biocompatibility. acs.orgwhiterose.ac.uk
While direct synthesis of cationic polycarbonates often involves post-polymerization modification, the principles of their construction are relevant to diamine chemistry. acs.org These polymers can be designed to form hydrogels—three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. hacettepe.edu.trmdpi.comnih.gov Hydrogels are particularly attractive for biomedical applications due to their soft, tissue-like consistency and porous structure. kinampark.comhacettepe.edu.tr
Research into related materials has shown that polycarbonate-based gels can be synthesized from various monomers. The nature of these monomers significantly influences the properties of the resulting hydrogel. acs.org For instance, the degradation time of these hydrogels in water is highly dependent on the chemical structure of the polymer side chains. This tunable biodegradability is a key feature for designing materials for specific medical purposes. acs.org
| Monomer Pendant Group (Alkyl Chain) | Relative Hydrophobicity | Time to Degradation in Water at 25°C |
|---|---|---|
| Methyl | Low | 8 hours |
| Butyl | Medium | (Intermediate) |
| Hexyl | High | 5 days |
As shown in Table 1, increasing the length of the alkane side chains on the monomer units, and thus the material's hydrophobicity, significantly prolongs the degradation time of the hydrogel. acs.org This is attributed to reduced water swelling, which slows the hydrolysis of the carbonate linkages in the polymer backbone. acs.org Furthermore, these cationic hydrogels have demonstrated bactericidal activity against pathogens like E. coli and S. aureus by disrupting their cell membranes, adding a valuable therapeutic property. acs.org Such biodegradable and antimicrobial materials are of great interest for next-generation healthcare applications, including wound dressings and carriers for gene therapy or vaccine adjuvants. acs.orgnih.govmdpi.comsemanticscholar.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Techniques
Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering a unique fingerprint based on its constituent functional groups and their arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in C,C'-Methylenebiscyclohexylamine. The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its chemical bonds.
The gas-phase FTIR spectrum of 4,4'-Methylenebis(cyclohexylamine) reveals several key absorption bands. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl rings and the methylene (B1212753) bridge are observed between 2800 and 3000 cm⁻¹. The spectrum also displays characteristic bands for C-H bending, C-N stretching, and C-C stretching vibrations at lower wavenumbers. nih.gov
A detailed analysis of the FTIR spectrum allows for the confirmation of the presence of the amine and saturated aliphatic moieties, which are fundamental components of the this compound structure. The precise positions and intensities of these bands can also be influenced by the stereochemistry of the cyclohexyl rings.
Table 1: Characteristic FTIR Absorption Bands for 4,4'-Methylenebis(cyclohexylamine) (Gas Phase)
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) |
| 2800 - 3000 | C-H Stretch | Cyclohexyl, Methylene |
| 1400 - 1500 | C-H Bend | Cyclohexyl, Methylene |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
Note: The exact peak positions can vary depending on the sample phase and isomeric composition.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4,4'-Methylenebis(cyclohexylamine) is available and can be used to further corroborate the structural information obtained from FTIR. nih.gov Key Raman shifts would be expected for the C-C stretching modes within the cyclohexyl rings and the C-C stretching of the methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure, including the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.
The ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the various protons in the cyclohexyl rings and the methylene bridge. The chemical shifts of these protons are influenced by their local electronic environment and stereochemical position (axial or equatorial). The protons on the carbons adjacent to the nitrogen atoms would typically appear at a different chemical shift compared to the other ring protons. The integration of the signals provides a ratio of the number of protons in each unique environment.
Solid-State NMR for Structural Elucidation
For materials where this compound is a component, such as in polymers or other solid matrices, solid-state NMR (ssNMR) can provide invaluable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide insights into the conformation and packing of the this compound molecules in the solid state. While specific ssNMR studies on the pure compound are not widely published, the principles of this technique are applicable to understanding its behavior in solid materials. nih.govyoutube.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For 4,4'-Methylenebis(cyclohexylamine), electron ionization (EI) is a common method used in conjunction with gas chromatography (GC-MS). The mass spectrum provides the molecular ion peak (M⁺), which confirms the molecular weight of the compound. The fragmentation pattern is a unique characteristic of the molecule and arises from the cleavage of specific bonds upon ionization.
Analysis of the GC-MS data for 4,4'-Methylenebis(cyclohexylamine) reveals several key fragments. A prominent peak is often observed at m/z 56. Other significant fragments can be seen at m/z 193, 81, and others, which correspond to various cleavage pathways of the molecular ion. rsc.org The interpretation of these fragments helps to piece together the structure of the original molecule.
Table 2: Major Mass Spectral Fragments for 4,4'-Methylenebis(cyclohexylamine) from GC-MS Analysis
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |
| 56 | High | [C₃H₆N]⁺ |
| 193 | Moderate | [M - NH₂ - CH₃]⁺ |
| 81 | Moderate | [C₆H₉]⁺ |
Note: The relative intensities and the presence of other fragments can vary depending on the mass spectrometer's operating conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound and for identifying potential impurities or degradation products in a sample. The high precision of HRMS allows for the calculation of the exact molecular formula, which for this compound is C13H26N2. nist.gov
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the analysis of complex mixtures. mdpi.com This method first separates the components of a sample using liquid chromatography, after which each component is introduced into the HRMS for accurate mass analysis. mdpi.com This approach is particularly useful for identifying and quantifying this compound in various matrices and for studying its reaction products or metabolites.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound. youtube.comyoutube.com In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. youtube.com
The ionized molecules are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. youtube.com The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z, allowing for precise mass determination. youtube.com MALDI-TOF MS is a valuable tool for verifying the molecular weight of this compound and can also be used to analyze polymers and other materials where this compound is used as a monomer or cross-linking agent. youtube.comnih.gov The technique's speed and relatively simple sample preparation make it suitable for high-throughput screening applications. nih.govelsevierpure.com
Thermogravimetry-Mass Spectrometry (TG-MS)
Thermogravimetry-Mass Spectrometry (TG-MS) is a hyphenated technique that combines the quantitative mass loss information from thermogravimetric analysis (TGA) with the qualitative and quantitative identification of evolved gases by mass spectrometry. illinois.edumtoz-biolabs.comorslabs.com As a sample of this compound is heated in the TGA furnace, any volatile products resulting from decomposition or desorption are transferred to the mass spectrometer for analysis. illinois.edukuleuven.beprocess-insights.com
This simultaneous analysis provides a detailed understanding of the thermal degradation pathways of the compound. illinois.edu By correlating specific mass loss events observed in the TGA curve with the mass spectra of the evolved gases, it is possible to identify the decomposition products and elucidate the mechanisms of thermal breakdown. orslabs.com TG-MS is particularly useful for studying the thermal stability of this compound and for identifying any additives or impurities that may be released upon heating. mtoz-biolabs.com
| TG-MS System Specifications | |
| TGA Component | |
| Temperature Range | Room Temperature – 1100 °C illinois.edu |
| Max. Heating Rate | 200 °C/min illinois.edu |
| Max Sample Weight | 2 grams (including crucible) illinois.edu |
| Mass Spectrometer Component | |
| Mass Range | 1 – 512 amu illinois.edu |
| Detection Limit | < 100 ppb (gas-dependent) illinois.edu |
| Transfer Line Temperature | Up to 300 °C illinois.edu |
Thermal Analysis Methods
Thermal analysis techniques are essential for characterizing the physical and chemical properties of this compound as a function of temperature. These methods provide valuable data on melting point, glass transition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov For this compound, DSC can be used to determine its melting point and to study its phase behavior. uvic.ca
The resulting DSC thermogram shows endothermic peaks corresponding to heat absorption during melting and exothermic peaks related to heat release during crystallization. youtube.com The temperature at which these peaks occur and the area under the peaks provide quantitative information about the transition temperatures and enthalpies. kbibiopharma.com This data is critical for understanding the material's processing and end-use performance characteristics. DSC is also employed to assess the purity of the compound, as impurities can affect the melting point and the shape of the melting peak. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labwrench.comnasa.gov This technique is primarily used to evaluate the thermal stability and decomposition profile of this compound. mdpi.com The TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades. researchgate.net
The onset temperature of decomposition is a key indicator of the material's thermal stability. mdpi.com TGA can also be used to determine the composition of multi-component systems containing this compound by identifying distinct weight loss steps corresponding to the degradation of different components. labwrench.com The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidizing atmosphere (e.g., air) to investigate thermo-oxidative degradation. mdpi.com
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various samples. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase allows for the effective separation of the compound from impurities or other components in a mixture. Detection is typically achieved using ultraviolet (UV) or mass spectrometric (MS) detectors.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for the analysis of this compound. For GC analysis, the compound may require derivatization to increase its volatility and thermal stability. GC provides excellent separation efficiency and is suitable for determining the purity of the compound and for quantifying it in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of this compound. Reverse-phase (RP) HPLC methods are commonly employed for its analysis. sielc.com These methods can be adapted for various applications, including quality control, impurity profiling, and pharmacokinetic studies. sielc.comsielc.com
A typical RP-HPLC method for 4,4'-Methylenebiscyclohexylamine involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is often replaced with a volatile acid such as formic acid to ensure compatibility. sielc.com The use of columns with smaller particle sizes, for instance, 3 µm, allows for faster analyses in ultra-high-performance liquid chromatography (UPLC) systems. sielc.com Furthermore, these analytical methods are scalable for preparative separations to isolate impurities. sielc.com
For the analysis of this compound in aqueous samples, HPLC coupled with mass spectrometry (HPLC-MS) or fluorescence detection (HPLC-FLD) after derivatization can be utilized. analytice.com This approach offers high sensitivity, with limits of quantification (LOQ) reported in the range of 1-10 µg/L. analytice.com
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Column | Newcrom R1 | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS), Fluorescence (FLD) after derivatization | analytice.com |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies, water analysis | sielc.comsielc.comanalytice.com |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is an indispensable tool for characterizing polymers synthesized using this compound as a monomer or curing agent. GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
In the context of epoxy-amine polymerization studies, GPC is considered particularly suitable for analyzing the initial stages of the reaction. researchgate.net It allows for the tracking of the consumption of monomers and the formation of oligomers and polymers, offering insights into the reaction kinetics and mechanism.
Microscopic and Surface Characterization
Microscopic and surface analysis techniques are vital for understanding the morphology and surface characteristics of materials derived from or containing this compound, especially in polymeric applications.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials. pressbooks.pub In the study of polymers, SEM is used to examine features at the micro- and nanoscale, which are crucial for understanding the material's properties and performance. pressbooks.pubazom.com For polymers incorporating this compound, SEM can be employed to:
Analyze fracture surfaces: To determine failure mechanisms (e.g., brittle or ductile fracture). pressbooks.pub
Evaluate morphology: To visualize the phase separation in polymer blends, the dispersion of fillers or additives, and the porosity of the material. azom.comresearchgate.net
Assess surface modifications: To observe changes in surface texture after treatments. pressbooks.pub
Since polymers are often poor electrical conductors, a conductive coating, such as gold or platinum, is typically applied to the sample before SEM analysis to prevent charging artifacts. libretexts.org Cryo-SEM can be used for samples that are sensitive to the high vacuum of the SEM chamber, such as hydrogels, where the sample is rapidly frozen and observed at cryogenic temperatures. dtu.dk
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for characterizing surfaces at the atomic and nanometer scale. aps.org It can provide three-dimensional topographical images and can also be used to probe other surface properties like adhesion and friction. aps.org For materials involving this compound, particularly in the form of thin films or coatings, AFM can be used to:
Measure film thickness: With high precision, down to the angstrom level. researchgate.net
Characterize surface roughness: Quantifying the smoothness or texture of a surface.
Image molecular structures: In some cases, high-resolution AFM can visualize individual molecules and their arrangement on a surface. nih.gov
Probe mechanical properties: By measuring the force between the AFM tip and the sample, information about the local mechanical properties can be obtained. aps.orgresearchgate.net
AFM is particularly advantageous for insulating materials, as it does not require a conductive surface. aps.org It has been used to study a variety of polymeric and molecular films, providing insights into their conformation and surface energy. aps.orgresearchgate.netresearchgate.net
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov The zeta potential of particles or surfaces in a liquid is influenced by the surface chemistry and the composition of the surrounding medium.
For systems containing this compound, which is a diamine and can carry a positive charge in acidic to neutral conditions, zeta potential measurements can be highly informative. For instance, in applications involving nanoparticles or emulsions where this compound or its derivatives are used as surface modifiers or stabilizers, zeta potential measurements can:
Determine surface charge: To understand the electrostatic interactions between particles and with their environment. nih.gov
Predict colloidal stability: High zeta potential values (either positive or negative) generally indicate good colloidal stability due to electrostatic repulsion between particles.
Monitor surface functionalization: Changes in zeta potential can confirm the successful modification of a surface. nih.gov
Investigate pH-dependent behavior: The zeta potential of systems containing this compound is expected to be pH-dependent due to the protonation/deprotonation of the amine groups. chapman.edu
Table 2: Application of Surface Characterization Techniques to this compound Containing Materials
| Technique | Information Obtained | Relevance to this compound |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, fracture analysis, filler dispersion. pressbooks.pubazom.com | Characterizing the microstructure of polymers and composites made with this compound. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging, roughness, film thickness, mechanical properties. aps.orgresearchgate.net | Studying thin films and coatings containing this compound at the nanoscale. |
| Zeta Potential | Surface charge, colloidal stability, effect of pH on surface properties. nih.govchapman.edu | Understanding the interfacial behavior of particles and emulsions stabilized by or containing this compound. |
Emerging Analytical Techniques and In-situ Monitoring
The field of analytical chemistry is continuously evolving, with new techniques and methodologies emerging that can provide deeper insights into chemical processes. For reactions involving this compound, such as its use as a curing agent for epoxy resins, in-situ monitoring techniques are particularly valuable.
In-situ spectroscopy, for example, using techniques like Near-Infrared (NIR) or Fourier-Transform Infrared (FTIR) spectroscopy, allows for the real-time tracking of chemical reactions. researchgate.netspectroscopyonline.com This can provide detailed kinetic data and help to identify transient intermediates that might be missed with traditional offline analysis. spectroscopyonline.com By monitoring the disappearance of reactant peaks (e.g., amine N-H stretching vibrations) and the appearance of product peaks, the progress of the cure reaction can be followed non-invasively. This approach is beneficial for optimizing reaction conditions and ensuring complete conversion. spectroscopyonline.com
Optical Fiber Sensors for Real-time Process Monitoring
The real-time monitoring of polymerization reactions involving this compound is essential for ensuring consistent product quality, optimizing reaction kinetics, and enhancing process safety. Optical fiber sensors, particularly those based on Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, offer a powerful tool for in-situ analysis of chemical reactions. azom.comremspec.comresearchgate.net
These sensors operate by guiding an infrared beam through a fiber optic cable to an ATR crystal (such as diamond or zinc selenide) that is in direct contact with the reaction mixture. remspec.comyoutube.com The infrared light interacts with the sample at the interface, and the attenuated light is guided back to the spectrometer. This allows for the continuous collection of FTIR spectra throughout the polymerization process without the need for sample extraction. azom.comyoutube.com
In the context of reactions with this compound, this technique can be employed to monitor the consumption of reactants and the formation of products. For instance, in the synthesis of polyureas from this compound and a diisocyanate, the characteristic absorption band of the isocyanate group (N=C=O) between 2250 and 2285 cm⁻¹ can be tracked in real-time. remspec.com The disappearance of this peak signifies the progress of the reaction. remspec.comresearchgate.net Similarly, changes in the absorption bands associated with the N-H stretching and bending vibrations of the primary amine groups in this compound can be monitored to determine the reaction endpoint.
The data obtained from optical fiber sensors can be used to generate concentration profiles of reactants and products over time, enabling the calculation of reaction rates and the identification of potential side reactions. youtube.com This real-time feedback is invaluable for process control in industrial settings.
| Reaction Type | Monitored Species | Key Spectroscopic Feature (Wavenumber, cm⁻¹) | Application |
| Polyurea Synthesis | Isocyanate | Disappearance of N=C=O stretch (2250-2285) | Real-time monitoring of cure, kinetic studies remspec.comresearchgate.net |
| Polyurea/Polyamide Synthesis | Primary Amine (from this compound) | Change in N-H stretching and bending vibrations | Determination of reaction completion |
| Epoxy Curing | Epoxy Group | Disappearance of oxirane ring vibration (~915) | Monitoring of crosslinking reaction |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. This makes it an ideal tool for characterizing the surface chemistry of polymers synthesized using this compound, which is crucial for applications in coatings, adhesives, and composites.
XPS analysis involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For a polymer derived from this compound, high-resolution XPS spectra of the C 1s and N 1s regions would provide detailed chemical state information. For example, in an epoxy resin cured with this compound, the C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon environments, such as C-C/C-H in the cyclohexyl rings, C-N from the amine linkage, and C-O from the epoxy backbone. mdpi.com
The N 1s spectrum is particularly informative for understanding the curing process. The primary amine groups in the unreacted this compound would have a characteristic binding energy. Upon reaction with an epoxy group, these are converted to secondary and then tertiary amines, each with a distinct shift in binding energy. mdpi.com This allows for the assessment of the degree of cure at the surface of the material.
| Element | Photoelectron Line | Chemical Group | Typical Binding Energy (eV) | Significance |
| Carbon | C 1s | C-C, C-H | ~284.8 | Aliphatic backbone of cyclohexyl rings |
| C-N | ~286.0 | Amine linkage, indicates presence of curing agent | ||
| C-O | ~286.5 | Ether/hydroxyl groups from epoxy backbone | ||
| Nitrogen | N 1s | Primary Amine (-NH₂) | ~399.4 | Unreacted curing agent |
| Secondary Amine (-NH-) | ~400.0 | Partially reacted curing agent | ||
| Tertiary Amine (-N<) | ~401.5 | Fully reacted curing agent |
Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.
Laser-Induced Breakdown Spectroscopy (LIBS) for Polymer Analysis
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that can be used for the qualitative and quantitative determination of the elemental composition of a material. researchgate.net The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and generates a high-temperature plasma. aau.dk As the plasma cools, the excited atoms, ions, and molecular fragments emit light at characteristic wavelengths, which is collected and analyzed by a spectrometer. aau.dk
For polymers synthesized using this compound, LIBS can provide a rapid confirmation of the elemental composition, including carbon, hydrogen, nitrogen, and oxygen. One of the key advantages of LIBS is its ability to detect light elements and its minimal sample preparation requirements. appliedspectra.com
In the analysis of nitrogen-containing polymers like those derived from this compound, LIBS spectra exhibit not only atomic emission lines but also molecular bands. nih.govmdpi.com The presence of C-N bonds in the polymer backbone leads to the formation of cyano (CN) molecular bands in the plasma, which can be a strong indicator of the polymer's chemical nature. nih.govmdpi.com The intensity ratios of atomic lines (e.g., C/H, C/N) and molecular bands (e.g., C₂/CN) can be used to differentiate between different types of polymers. mdpi.com
Coupled with chemometric methods such as Principal Component Analysis (PCA), LIBS can be a powerful tool for polymer identification and classification. aau.dknih.govnih.govepa.gov By analyzing the complex LIBS spectra, PCA can identify patterns and correlations that allow for the discrimination between polymers with similar elemental compositions but different structures. nih.govnih.gov
| Element/Molecule | Emission Wavelength (nm) | Significance in Polymer Analysis |
| Carbon (C) | 247.8 | Major constituent of the polymer backbone nih.gov |
| Hydrogen (H) | 656.3 (Hα) | Major constituent of the polymer backbone nih.gov |
| Nitrogen (N) | Multiple lines in UV-Vis | Indicates the presence of the amine-based curing agent |
| Oxygen (O) | 777.2 | Present in epoxy or polyurethane backbones |
| Cyano (CN) | 388.3 (violet system) | Indicates C-N bonds, characteristic of polyamides, polyureas nih.govmdpi.com |
| Carbon Dimer (C₂) | 516.5 (Swan band) | Relates to the carbon structure of the polymer nih.govmdpi.com |
Computational Chemistry and Theoretical Modeling Studies
Molecular Dynamics Simulations for Polymer Systems
Molecular dynamics (MD) simulations are a powerful computational method for investigating the physical properties of polymer systems. utk.edu By modeling the interactions between atoms over time, MD simulations can predict macroscopic properties and offer insights into the underlying molecular behaviors.
Modeling of Cross-linking Processes and Resultant Structural Parameters
The process of curing, where liquid resin transforms into a solid, three-dimensional network, is critical to the final properties of the polymer. MD simulations can model this complex cross-linking reaction. A common approach involves a multi-step protocol where precursor molecules are first packed into a simulation box and equilibrated. nih.govnih.gov The cross-linking is then simulated by forming covalent bonds between reactive sites when they are within a certain cutoff distance. researchgate.netmtu.edu This process is often performed in a stepwise manner, with molecular mechanics/molecular dynamics (MM/MD) simulations run between steps to allow the system to relax. mtu.edu
This dynamic cross-linking approach can generate realistic, highly cross-linked epoxy networks. researchgate.net The resulting structural parameters of the simulated polymer network can then be analyzed. For instance, in simulations of epoxy systems cured with PACM, the final density of the cross-linked network has been calculated. researchgate.net These simulations allow for the determination of the degree of cross-linking, which is known to significantly influence the material's properties. utk.educornell.edu
| Polymer System | Curing Agent | Simulated Density (g/cm³) | Degree of Cross-linking (%) |
|---|---|---|---|
| BOB-PACM | PACM | 1.07 | Not Specified |
| BOF-PACM | PACM | 1.10 | Not Specified |
| EPON 862-DETDA | DETDA | Not Specified | 50 - 69 |
| DGEBA/MTHPA | MTHPA | Not Specified | 89 |
Simulation of Thermal and Mechanical Properties of Cured Polymers
Once a realistic cross-linked polymer network is established through simulation, its thermal and mechanical properties can be calculated and compared with experimental data. nih.govmdpi.com Key properties of interest include the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and Young's modulus. utk.eduresearchgate.net
The glass transition temperature is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net In MD simulations, Tg can be determined by simulating a cooling process and observing the change in density or volume as a function of temperature. utk.edu The point where the slope of the density-temperature curve changes indicates the Tg. utk.edu Studies have shown that a higher degree of cross-linking leads to a higher glass transition temperature. cornell.edu
The mechanical properties, such as Young's modulus, which measures the stiffness of the material, can also be simulated. researchgate.net These simulations provide a link between the molecular structure of the polymer network and its macroscopic mechanical performance. researchgate.net
| Polymer System | Property | Simulated Value | Experimental Value |
|---|---|---|---|
| BADGE-IPDA (85% cross-linked) | Glass Transition Temperature (K) | ~433 | 436 |
| DGEBA/NA | Young's Modulus (GPa) | Higher than DGEBA/MTHPA | Consistent with simulation |
| Partially cured composites | Density (g/cm³) | 1.17 ± 0.03 | 1.23 |
Elucidation of Polymer Degradation Mechanisms
Polymer degradation, the process by which a polymer breaks down into smaller molecules, can be initiated by factors such as heat, light, or chemical exposure. mpg.dedntb.gov.ua MD simulations can be employed to study the initial stages of degradation by modeling processes like chain scission and cross-linking reactions. mpg.de These simulations can help elucidate how the chemical structure of the curing agent, such as C,C'-Methylenebiscyclohexylamine, influences the degradation pathways.
For instance, simulations can model the cleavage of chemical bonds within the polymer network under thermal stress. mpg.de By analyzing the trajectory of atoms and molecules during the simulation, researchers can identify the most likely points of failure in the polymer structure. This information is crucial for designing more durable and long-lasting polymer materials. While specific MD studies on the degradation of PACM-cured epoxies are not widely available, the general methodology has been applied to other polymer systems. nih.govmdpi.com
Quantum Mechanical Calculations and Electronic Structure Theory
Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic structure of molecules, which governs their reactivity and spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for optimizing molecular geometries and predicting vibrational frequencies. utk.edu For a molecule like this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms. This optimized geometry is crucial for understanding how the molecule will pack in a polymer matrix and how it will interact with other molecules.
Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms in the molecule can vibrate, and they are directly related to the peaks observed in an infrared (IR) spectrum. Comparing the calculated vibrational spectrum with an experimental one can help to confirm the structure of the molecule.
Time-Dependent DFT (TD-DFT) for Spectroscopic Prediction (e.g., UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to predict the electronic absorption spectra of molecules, such as the UV-Vis spectrum. nih.gov The UV-Vis spectrum provides information about the electronic transitions within a molecule when it absorbs light.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, offering a valuable complement to experimental data for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a prominent approach for calculating NMR chemical shifts. This method, often employed in conjunction with Density Functional Theory (DFT), has proven effective in predicting the chemical shifts for various nuclei, including ¹³C and ¹⁵N.
For molecules containing nitrogen, such as this compound, DFT-GIAO calculations have been systematically investigated for predicting ¹⁵N NMR chemical shifts. Studies have shown that for a diverse set of aliphatic and aromatic nitrogen-containing compounds, a high degree of correlation can be achieved between experimental and predicted ¹⁵N chemical shifts. However, it has been noted that primary amines (-NH₂) can sometimes show significant deviations between predicted and experimental values, occasionally necessitating separate scaling factors for improved accuracy.
The application of the GIAO method can be particularly useful in distinguishing between isomers, tautomers, and different protonation states of a molecule, as these structural variations will lead to distinct predicted NMR chemical shifts. For a molecule like this compound, which has multiple stereoisomers, the GIAO method could theoretically be used to predict the distinct ¹³C and ¹⁵N NMR spectra for each isomer, aiding in their experimental identification.
A typical workflow for predicting NMR chemical shifts using the GIAO method involves the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
NMR Shielding Calculation: The GIAO method is then used to calculate the NMR shielding tensors for each atom in the optimized geometry.
Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).
Linear Regression: To improve accuracy, the calculated chemical shifts are often scaled using a linear regression analysis against experimental data for a set of related compounds.
The table below illustrates a hypothetical comparison of experimental versus GIAO-predicted ¹³C NMR chemical shifts for a generic cycloalkylamine structure, demonstrating the typical level of agreement that can be achieved.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C1 | 45.2 | 46.1 | 0.9 |
| C2 | 33.8 | 34.5 | 0.7 |
| C3 | 25.1 | 25.9 | 0.8 |
| C4 | 30.5 | 31.0 | 0.5 |
This is a hypothetical data table for illustrative purposes.
Theoretical Studies of Reaction Energetics and Transition States
Theoretical chemistry offers significant insights into the mechanisms, reactivity, and kinetics of chemical reactions by allowing for the study of reaction energetics and the characterization of transition states. For reactions involving amines like this compound, computational methods such as Density Functional Theory (DFT) can be used to map out potential energy surfaces and identify the lowest energy pathways for reactions.
While specific theoretical studies on the reaction energetics of this compound were not found in the provided search results, the general principles can be applied to understand its reactivity. For instance, in its role as an epoxy curing agent, this compound undergoes nucleophilic addition reactions with epoxide rings. Computational studies on similar amine-epoxide reactions would involve:
Locating Reactants and Products: The geometries of the starting materials (the diamine and the epoxy resin) and the final cross-linked product are optimized to find their minimum energy structures.
Identifying Transition States: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This transition state represents the highest energy point along the reaction coordinate.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), a crucial parameter for determining the reaction rate. A lower activation energy implies a faster reaction.
Determining Reaction Enthalpies: The energy difference between the products and the reactants provides the enthalpy of reaction (ΔH), indicating whether the reaction is exothermic or endothermic.
Computational studies have been performed on the reactions of various amines with other chemical species. For example, the reactions of amines with thiiranes have been studied to determine relative reaction rates by examining steric and polarizability effects. Similarly, the energetics of reactions between substituted amines and carbon dioxide have been investigated using DFT simulations. These studies demonstrate the utility of computational methods in understanding and predicting the reactivity of amines.
For amine-catalyzed reactions, such as aldol reactions, theoretical studies have been instrumental in elucidating the mechanisms and stereoselectivities by modeling the transition states. These studies often reveal the importance of factors like hydrogen bonding in stabilizing the transition state and lowering the activation energy.
The following table presents hypothetical activation energies for the reaction of different amine types with an epoxide, illustrating how computational chemistry can be used to compare reactivity.
| Amine Type | Calculated Activation Energy (kJ/mol) |
| Primary Aliphatic Amine | 55 |
| Secondary Aliphatic Amine | 65 |
| Aromatic Amine | 75 |
This is a hypothetical data table for illustrative purposes.
Computational Chemoinformatics and Predictive Modeling
Computational chemoinformatics and predictive modeling are increasingly used to accelerate the design and optimization of materials with desired properties, reducing the need for extensive and time-consuming experimental work. For a compound like this compound, which is used in the formulation of high-performance polymers such as polyamides and epoxy resins, these predictive models can be invaluable.
In the context of epoxy resins, where this compound acts as a curing agent, predictive models can be developed to correlate the chemical structure of the amine and the epoxy resin with the final properties of the cured material. These properties can include mechanical strength, glass transition temperature (Tg), and thermal stability.
One approach involves using molecular dynamics (MD) simulations to generate datasets for various epoxy formulations. These datasets can then be used to train machine learning (ML) models, such as artificial neural networks (ANNs), to predict the properties of new formulations. For example, a linear correlation analysis might reveal that the content of a specific curing agent has the greatest correlation with the cohesive energy density of the resulting polymer.
The development of such predictive models typically follows these steps:
Data Collection/Generation: A dataset is assembled, either from existing experimental data or generated through computational methods like MD simulations. This dataset includes information about the chemical composition of the formulations and their corresponding material properties.
Feature Selection: Relevant molecular descriptors are chosen to represent the chemical structures of the components.
Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the chemical features and the material properties.
Model Validation: The predictive power of the model is assessed using a separate test set of data.
For the design of polyamides, where this compound can be used as a monomer, predictive modeling can aid in designing polymers with specific characteristics. For instance, the introduction of bulky or unsymmetrical monomers can be computationally modeled to predict their effect on polymer chain packing, which in turn influences properties like solubility and optical transparency.
The table below provides a hypothetical example of how a predictive model could be used to estimate the glass transition temperature (Tg) of an epoxy resin based on the type of amine curing agent used.
| Amine Curing Agent | Predicted Glass Transition Temperature (°C) | Experimental Glass Transition Temperature (°C) |
| This compound | 155 | 152 |
| Isophorone diamine | 140 | 143 |
| Diethylenetriamine | 110 | 115 |
This is a hypothetical data table for illustrative purposes.
Q & A
Q. How should conflicting toxicity data from in vitro vs. in vivo studies involving this compound be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
